(1,2,3,4,5,6-13C6)Cyclohexanone

Description

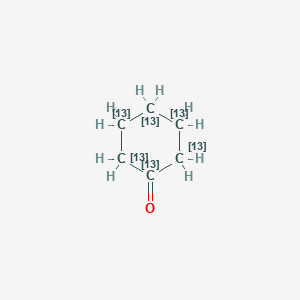

Structure

3D Structure

Properties

IUPAC Name |

(1,2,3,4,5,6-13C6)cyclohexanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIVVAPYMSGYDF-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13CH2][13CH2][13C](=O)[13CH2][13CH2]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.099 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Uniformly 13c Labeled Cyclohexanone

Precursor-Based Synthesis Routes

The most direct and widely adopted method for preparing (1,2,3,4,5,6-¹³C₆)Cyclohexanone involves the oxidation of its corresponding isotopically labeled alcohol, (1,2,3,4,5,6-¹³C₆)Cyclohexanol. This precursor-based approach is favored for its efficiency and the high isotopic purity achievable under optimized conditions.

Oxidation of (1,2,3,4,5,6-¹³C₆)Cyclohexanol to Ketone

The transformation of the secondary alcohol, (1,2,3,4,5,6-¹³C₆)Cyclohexanol, to the ketone, (1,2,3,4,5,6-¹³C₆)Cyclohexanone, is a fundamental oxidation reaction in organic chemistry. wikipedia.orglibretexts.org The selection of the appropriate oxidizing agent and reaction conditions is critical to ensure a high yield and, most importantly, to prevent any loss or scrambling of the valuable ¹³C labels.

Two primary classes of catalysts have proven effective for this transformation: Chromium(VI)-based reagents and Ruthenium-based catalysts.

Chromium(VI)-based Catalysts: Reagents such as chromium trioxide (CrO₃) in sulfuric acid (Jones reagent) and pyridinium (B92312) chlorochromate (PCC) are well-established for the oxidation of secondary alcohols to ketones. libretexts.orgwikipedia.orgyoutube.com The mechanism generally involves the formation of a chromate (B82759) ester intermediate, which then undergoes elimination to yield the ketone. truman.eduacsgcipr.org For the synthesis of (1,2,3,4,5,6-¹³C₆)Cyclohexanone, these reagents offer high conversion rates.

Ruthenium-based Catalysts: Ruthenium complexes and supported ruthenium catalysts have emerged as powerful and often more environmentally benign alternatives for alcohol oxidation. rsc.orgjst.go.jpresearchgate.net These catalysts can operate under milder conditions and often utilize molecular oxygen or other green oxidants. jst.go.jpresearchgate.netresearchgate.net Ruthenium-based systems, such as those employing RuCl₃ or Ru/C, have demonstrated high efficiency in converting secondary alcohols to ketones. rsc.orgjst.go.jp The catalytic cycle for ruthenium often involves the formation of a ruthenium-alkoxide species followed by β-hydride elimination. researchgate.net

| Catalyst Type | Example Reagents | General Characteristics |

| Chromium(VI)-based | Jones Reagent (CrO₃/H₂SO₄), Pyridinium Chlorochromate (PCC) | High reactivity, well-established procedures, can be stoichiometric. wikipedia.orgacsgcipr.org |

| Ruthenium-based | RuCl₃, Ru/C, RuO₂ | High catalytic activity, can use greener oxidants, often milder conditions. rsc.orgjst.go.jpresearchgate.net |

Optimizing the reaction conditions is paramount to maximize the yield and maintain the isotopic integrity of the final product. Key parameters include reaction time, temperature, and catalyst loading. For instance, in chromium-based oxidations, careful control of the stoichiometry is necessary to avoid over-oxidation, although this is not a concern for secondary alcohols like cyclohexanol (B46403). In ruthenium-catalyzed systems, factors such as the choice of solvent and the presence of co-catalysts or additives can significantly influence the reaction rate and selectivity. koreascience.kr

A crucial aspect of synthesizing isotopically labeled compounds is ensuring the final product's isotopic purity. This requires that the starting material, (1,2,3,4,5,6-¹³C₆)Cyclohexanol, is of high isotopic enrichment and that the synthetic process itself does not lead to any isotopic dilution. The choice of reagents and purification methods must be carefully considered to avoid introducing any unlabeled carbon atoms. Techniques such as gas chromatography-mass spectrometry (GC-MS) are essential for validating the isotopic purity of the final (1,2,3,4,5,6-¹³C₆)Cyclohexanone.

General Principles of Uniformly ¹³C-Labeled Organic Compound Synthesis

The synthesis of uniformly ¹³C-labeled compounds like (1,2,3,4,5,6-¹³C₆)Cyclohexanone is a specialized field that relies on specific strategies to incorporate the heavy isotope efficiently and cost-effectively.

De Novo Synthesis from Simple ¹³C-Starting Materials

A fundamental approach to preparing complex, uniformly labeled molecules is de novo synthesis, which builds the carbon skeleton from simple, commercially available ¹³C-labeled starting materials. nih.govrsc.org This "from scratch" methodology ensures that all carbon atoms in the final product originate from the labeled source. For example, a synthetic route to a ¹³C-labeled cyclohexanone (B45756) derivative might begin with a simple ¹³C-labeled precursor like [¹³C₂]acetylene, which can be used to construct more complex carbon frameworks through a series of chemical reactions. rsc.org This approach offers complete control over the isotopic labeling pattern.

Modular Total Organic Synthetic Strategies for Specific Isotopic Incorporation

For more complex molecules, a modular or convergent synthesis approach is often employed. intisoid.comschd-shimadzu.com This strategy involves the synthesis of different ¹³C-labeled fragments (modules) of the target molecule, which are then coupled together in the later stages of the synthesis. This can be more efficient than a linear, de novo synthesis, especially for large and intricate structures. While the focus here is on uniform labeling, modular strategies are particularly powerful for introducing isotopes at specific positions within a molecule, a technique known as site-specific labeling. chemrxiv.orgnih.gov These advanced synthetic methods are crucial for producing the isotopically pure precursors required for subsequent reactions, such as the oxidation of (1,2,3,4,5,6-¹³C₆)Cyclohexanol. The development of automated synthesis platforms is further advancing the efficiency and accessibility of these complex isotopic labeling strategies. intisoid.com

| Synthetic Principle | Description | Key Advantage |

| De Novo Synthesis | Building the molecule from basic ¹³C-labeled starting materials. nih.govrsc.orgrsc.org | Complete control over the uniform isotopic labeling. |

| Modular Synthesis | Assembling pre-synthesized ¹³C-labeled fragments. intisoid.comschd-shimadzu.com | Increased efficiency for complex molecules and allows for specific labeling patterns. |

Biosynthetic Production Pathways

Biosynthesis presents an alternative and often more sustainable approach for producing uniformly labeled compounds by harnessing the metabolic machinery of microorganisms.

The microbial production of (1,2,3,4,5,6-¹³C₆)Cyclohexanone involves cultivating specific bacterial strains on a medium containing a uniformly ¹³C-labeled carbon source, such as glucose. The microorganisms then metabolize this labeled substrate, incorporating the ¹³C atoms into the desired product.

Pseudomonas putida is a metabolically versatile bacterium that has been successfully engineered for the production of various chemicals, including cyclohexanone. researchgate.netnih.gov A key enzyme in the biosynthetic pathway is cyclohexanol dehydrogenase (ChnD), which catalyzes the oxidation of cyclohexanol to cyclohexanone. nih.govwikipedia.org The systematic name for this enzyme is cyclohexanol:NAD+ oxidoreductase. wikipedia.org The gene encoding this enzyme can be introduced into P. putida to facilitate the final step in the cyclohexanone synthesis. Several cyclohexanol dehydrogenase enzymes from different microbial sources have been identified and shown to effectively convert cyclohexan-1,2-diol. google.com

The conversion of uniformly labeled ¹³C-glucose into cyclohexanone in engineered P. putida can proceed through various metabolic routes, with the β-ketoadipate pathway being a central one for the degradation of aromatic compounds. google.com When [U-¹³C]glucose is supplied as the carbon source, it enters glycolysis and is metabolized to pyruvate (B1213749), with all resulting intermediates being uniformly labeled. nih.govnih.gov This labeled pyruvate can then enter the tricarboxylic acid (TCA) cycle to produce precursors for more complex molecules. nih.gov Through a series of enzymatic reactions, intermediates from these central metabolic pathways can be channeled towards the synthesis of pimeloyl-CoA, a key precursor in a potential cyclohexanone biosynthetic pathway. google.com

The efficiency of biosynthetic production is highly dependent on the fermentation conditions. Key parameters that influence the yield of the target compound include the choice of ¹³C-labeled substrate, the culture mode (batch or chemostat), and the physiological state of the microorganisms. mdpi.com For ¹³C-metabolic flux analysis, a common approach is to use a mixture of labeled glucose, such as 80% [1-¹³C] and 20% [U-¹³C] glucose, to ensure high ¹³C abundance in various metabolites. mdpi.com Achieving isotopic steady state, where the concentration and isotopic labeling of intracellular metabolites are constant, is crucial for accurate flux analysis. mdpi.comnih.gov The yield of the desired product can be optimized by identifying and alleviating metabolic bottlenecks through techniques like ¹³C metabolic flux analysis. vanderbilt.edu

Table 1: Fermentation Parameters for ¹³C-Labeled Compound Production

| Parameter | Description | Relevance to (1,2,3,4,5,6-¹³C₆)Cyclohexanone Production |

| ¹³C-Labeled Substrate | The primary carbon source for the microorganism, uniformly labeled with ¹³C. | Uniformly labeled glucose ([U-¹³C]glucose) is a common choice to ensure all carbon atoms in the final product are ¹³C. nih.govnih.gov |

| Microorganism | The bacterial strain engineered to produce the target compound. | Pseudomonas putida strains engineered with cyclohexanol dehydrogenase are suitable hosts. researchgate.netnih.gov |

| Culture Mode | The method of cultivation, typically batch or chemostat. | Chemostat cultures are often used to maintain a steady metabolic state for consistent product formation. mdpi.com |

| Isotopic Steady State | The point at which the isotopic enrichment of metabolites becomes constant over time. | Essential for accurate metabolic flux analysis and understanding pathway dynamics. mdpi.comnih.gov |

| Nutrient Availability | The concentration of essential nutrients like nitrogen and lipids in the fermentation medium. | Can significantly influence the metabolic fluxes and overall product yield. nih.gov |

Microbial Conversion of 13C-Labeled Substrates

Analytical Validation of Isotopic Enrichment and Purity

Following synthesis or biosynthesis, it is crucial to verify the isotopic enrichment and chemical purity of the (1,2,3,4,5,6-¹³C₆)Cyclohexanone.

Mass spectrometry is a primary technique for determining isotopic enrichment. almacgroup.comresearchgate.net High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), allows for the accurate measurement of the mass-to-charge ratio of the labeled compound and its isotopologues. nih.govalmacgroup.com The isotopic purity is calculated based on the relative abundance of the fully labeled molecule (M+6 in the case of cyclohexanone) compared to partially labeled or unlabeled molecules. researchgate.net Time-of-flight (TOF) mass spectrometry offers improved resolution, which is particularly beneficial for separating isotopes and reducing measurement errors. researchgate.netalmacgroup.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for validating the position of the ¹³C labels and confirming the structural integrity of the compound. rsc.org For uniformly labeled compounds, ¹³C NMR will show complex coupling patterns between adjacent ¹³C nuclei, confirming that all carbon atoms in the ring are indeed the heavy isotope.

Table 2: Analytical Techniques for Validation

| Analytical Technique | Information Provided |

| High-Resolution Mass Spectrometry (HRMS) | Determines isotopic enrichment and purity by accurately measuring the mass of the labeled molecule and its isotopologues. researchgate.netnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates the target compound from impurities before mass analysis, ensuring accurate purity assessment. almacgroup.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Another separation technique coupled with mass spectrometry, suitable for volatile compounds like cyclohexanone. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the structural integrity and the position of the ¹³C labels within the molecule. rsc.org |

13C Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Labeling

¹³C NMR spectroscopy is a critical analytical technique used to confirm the uniform isotopic labeling in (1,2,3,4,5,6-¹³C₆)Cyclohexanone. The spectrum of the labeled compound differs significantly from that of its unlabeled counterpart due to the presence of ¹³C-¹³C spin-spin coupling and the absence of the large signal from a ¹²C backbone.

In unlabeled cyclohexanone, the symmetry of the molecule results in three distinct signals for the six carbon atoms in its ¹³C NMR spectrum under standard conditions. chemicalbook.comdocbrown.info However, for (1,2,3,4,5,6-¹³C₆)Cyclohexanone, the analysis confirms the position of each ¹³C atom. The carbonyl carbon (C=O) appears as a distinct peak significantly downfield, while the five methylene (B1212753) (-CH₂-) carbons of the ring appear in the upfield region. The uniform labeling is confirmed by the complex splitting patterns (multiplets) that arise from ¹³C-¹³C coupling, a feature absent in the proton-decoupled spectrum of the natural abundance compound.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ) in ppm

| Carbon Atom | Unlabeled Cyclohexanone (Approx. δ ppm) | (1,2,3,4,5,6-¹³C₆)Cyclohexanone (Approx. δ ppm) |

|---|---|---|

| Carbonyl (C=O) | ~211 | 209–211 |

| Ring Carbons (C2/C6) | ~42 | 25–35 (multiplet) |

| Ring Carbons (C3/C5) | ~27 | 25–35 (multiplet) |

| Ring Carbon (C4) | ~25 | 25–35 (multiplet) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for verifying the successful synthesis of (1,2,3,4,5,6-¹³C₆)Cyclohexanone. It provides a precise measurement of the molecular mass, which directly confirms the incorporation of the six ¹³C isotopes.

The molecular weight of natural abundance cyclohexanone (C₆H₁₀O) is approximately 98.14 g/mol . nist.gov By replacing the six ¹²C atoms with the heavier ¹³C isotope, the molecular weight of the labeled compound increases by six mass units. The theoretical molecular weight of (1,2,3,4,5,6-¹³C₆)Cyclohexanone is approximately 104.16 g/mol (calculated using the integer masses of ¹³C, ¹H, and ¹⁶O). More precise measurements from HRMS can distinguish this from partially labeled species or impurities. The isotopic purity of the synthesized compound, often determined by Gas Chromatography-Mass Spectrometry (GC-MS), typically ranges from 98.5% to 99.3%.

Table 3: Molecular Mass Comparison

| Compound | Chemical Formula | Average Molecular Weight (g/mol) |

|---|---|---|

| Cyclohexanone | C₆H₁₀O | ~98.14 nist.gov |

| (1,2,3,4,5,6-¹³C₆)Cyclohexanone | ¹³C₆H₁₀O | ~104.16 |

Advanced Spectroscopic Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary application of (1,2,3,4,5,6-¹³C₆)Cyclohexanone lies in its use in Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of six ¹³C atoms, which have a nuclear spin, in place of the NMR-inactive ¹²C atoms, dramatically enhances the sensitivity and utility of ¹³C NMR experiments.

Enhanced Resolution and Sensitivity in ¹³C NMR Experiments

The low natural abundance of ¹³C (about 1.1%) is a major limiting factor in the sensitivity of standard ¹³C NMR spectroscopy. researchgate.netnih.gov The incorporation of six ¹³C atoms in (1,2,3,4,5,6-¹³C₆)Cyclohexanone overcomes this limitation, leading to a significant enhancement in signal intensity. frontiersin.org This increased sensitivity is crucial for detecting and analyzing compounds at low concentrations and for performing more complex, multi-dimensional NMR experiments that are often too time-consuming or insensitive with natural abundance samples. huji.ac.ilnih.gov

Furthermore, isotopic labeling can lead to improved spectral resolution. nih.gov In solid-state NMR, for instance, techniques like 2D heteronuclear correlation (HETCOR) experiments can significantly reduce line broadening caused by factors such as anisotropic bulk magnetic susceptibility (ABMS), leading to resolution enhancement factors of 1.5 to 8. rsc.org While these experiments are often applied to natural abundance samples, the enhanced signal from labeled compounds like (1,2,3,4,5,6-¹³C₆)Cyclohexanone can make such resolution-enhancing techniques even more effective.

Table 1: Comparison of Natural Abundance vs. ¹³C-Labeled NMR

| Feature | Natural Abundance ¹³C NMR | ¹³C-Labeled NMR (e.g., (1,2,3,4,5,6-¹³C₆)Cyclohexanone) |

| Sensitivity | Low due to 1.1% natural abundance of ¹³C. researchgate.netnih.gov | High due to enrichment with ¹³C. frontiersin.org |

| Resolution | Can be limited by low signal-to-noise and broadening effects. | Can be enhanced through various techniques made more feasible by higher sensitivity. rsc.org |

| Experiment Time | Can be very long for complex experiments. | Significantly reduced for many experiments. |

| Detection of Quaternary Carbons | Possible but often weak signals. | Stronger, more easily detectable signals. nih.gov |

Elucidation of Molecular Interactions and Structural Dynamics

The enhanced signal provided by ¹³C labeling is invaluable for studying the subtle details of molecular interactions and dynamic processes.

Research on organolithium compounds, which are important reagents in organic synthesis, often involves studying their aggregation states and the influence of solvents. NMR studies of compounds like lithiated cyclohexanone (B45756) phenylimine in solvents such as tetrahydrofuran (B95107) (THF) benefit from isotopic labeling. acs.orgacs.org By using ¹³C-labeled derivatives, researchers can more easily observe changes in the chemical shifts and coupling constants of the carbon atoms in the cyclohexanone ring system upon interaction with the lithium cation and solvent molecules. This provides detailed insights into the structure of the solvated species and the dynamics of solvent exchange, which are crucial for understanding the reactivity of these organometallic compounds.

¹³C-¹³C Correlation Spectroscopy (e.g., COSY, INADEQUATE)

Two-dimensional NMR techniques that correlate directly bonded ¹³C atoms, such as ¹³C-¹³C COSY (Correlation Spectroscopy) and INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment), are exceptionally powerful for determining the carbon framework of a molecule. huji.ac.ilnih.gov However, these experiments are notoriously insensitive at natural abundance due to the low probability of finding two ¹³C atoms adjacent to each other. researchgate.nethuji.ac.il

The use of uniformly ¹³C-labeled compounds like (1,2,3,4,5,6-¹³C₆)Cyclohexanone makes ¹³C-¹³C correlation experiments feasible and highly informative. researchgate.netnih.gov These experiments are instrumental in the structural elucidation of complex organic molecules and natural products, especially those with numerous quaternary carbons, which are challenging to assign using other NMR methods. researchgate.netnih.gov By tracing the correlations in a ¹³C-¹³C COSY or INADEQUATE spectrum, chemists can piece together the entire carbon skeleton of a molecule. huji.ac.ilnih.gov

The primary strength of ¹³C-¹³C correlation spectroscopy is its ability to unambiguously map the connectivity of the carbon backbone. huji.ac.ilnih.govquora.com A ¹³C-¹³C COSY spectrum displays cross-peaks between directly bonded carbon atoms, allowing for a direct trace of the carbon-carbon bonds throughout the molecule. magritek.com Similarly, the INADEQUATE experiment, although complex in its spectral appearance, provides the same connectivity information. huji.ac.il For a molecule like (1,2,3,4,5,6-¹³C₆)Cyclohexanone, these experiments would show clear correlations between all adjacent carbons in the ring, confirming its cyclic structure. This ability to directly observe the carbon framework is a cornerstone of modern structural chemistry. libretexts.org

Quantitative Analysis in Dynamic Chemical Systems

The study of dynamic chemical systems, where multiple components are in equilibrium or undergoing transformation, presents significant analytical challenges. ¹³C isotope labeling, particularly with compounds like (1,2,3,4,5,6-¹³C₆)Cyclohexanone, offers a powerful approach to unraveling the complexity of these systems. rsc.org

¹³C-isotope labeling has been demonstrated as a valuable tool for the quantitative analysis of complex dynamic libraries from a single ¹³C NMR spectrum. rsc.org By selectively labeling one or more components of a dynamic system with ¹³C, the signals corresponding to those components and their products become easily distinguishable from the unlabeled components. The integration of these unique ¹³C signals allows for the direct quantification of each member of the library without the need for complex separation techniques or advanced experimental protocols. rsc.org This approach simplifies the analysis of reaction kinetics, equilibrium positions, and the formation of intermediates in complex chemical mixtures.

Mass Spectrometry (MS)

The uniform labeling of cyclohexanone with Carbon-13, resulting in (1,2,3,4,5,6-¹³C₆)Cyclohexanone, provides a powerful tool for mass spectrometry-based analysis. The six-dalton mass shift between the labeled compound and its natural counterpart allows for clear differentiation and precise quantification in complex biological and environmental samples. This isotopic enrichment is fundamental to its application in advanced spectroscopic methods.

Quantification of Biochemical Fluxes

Stable isotope-labeled compounds are instrumental in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system. nih.govnih.gov When (1,2,3,4,5,6-¹³C₆)Cyclohexanone is introduced as a tracer, its carbon backbone can be tracked as it is metabolized by cells or organisms. nih.gov Mass spectrometry is used to analyze the resulting metabolites, and the distribution of the ¹³C label provides detailed information about the active metabolic pathways and their respective fluxes or rates. nih.govmdpi.com

The core principle involves introducing the ¹³C-labeled substrate and allowing the system to reach a metabolic and isotopic steady state. mdpi.com The pattern of ¹³C incorporation into downstream metabolites reveals the relative contributions of different pathways. mdpi.com For instance, if cyclohexanone were metabolized through two different initial reactions leading to a common intermediate, the mass isotopomer distribution of that intermediate would reflect the relative rates of the two competing pathways. This approach allows researchers to understand how metabolic networks are regulated and how they respond to genetic or environmental changes. nih.govnih.gov

Table 1: Illustrative Application of (1,2,3,4,5,6-¹³C₆)Cyclohexanone in Metabolic Flux Analysis

| Metabolite Analyzed | Mass Isotopomer Distribution (M+n) | Inferred Pathway Activity |

|---|---|---|

| Intermediate A | M+6 | Direct conversion from (1,2,3,4,5,6-¹³C₆)Cyclohexanone is the dominant pathway. |

| Intermediate B | M+3 | A pathway involving the cleavage of the cyclohexanone ring is active, resulting in a 3-carbon labeled fragment. |

| Final Product C | M+0, M+6 | Indicates a futile cycle where a portion of the labeled product is converted back to an unlabeled precursor pool before re-entering the pathway. nih.gov |

This table is a hypothetical representation to illustrate the principles of metabolic flux analysis.

Investigating Isotopic Effects in Biotransformations

The use of (1,2,3,4,5,6-¹³C₆)Cyclohexanone is also valuable for investigating kinetic isotope effects (KIE) in biotransformation studies. nih.gov A KIE occurs when the presence of a heavier isotope at a particular atomic position in a molecule alters the rate of a chemical reaction. This phenomenon is particularly useful for elucidating enzymatic reaction mechanisms, as it can help identify the rate-limiting step of a metabolic pathway. mdpi.com

In a typical experiment, the biotransformation of natural cyclohexanone is compared directly with that of (1,2,3,4,5,6-¹³C₆)Cyclohexanone in parallel assays. If the reaction rate is slower for the ¹³C-labeled compound, it indicates that a bond to one of the carbon atoms is being broken or formed in the rate-determining step of the reaction. The magnitude of the KIE (calculated as the ratio of the reaction rate of the light isotopologue to the heavy isotopologue) provides insight into the transition state of the reaction. For example, a significant KIE in an oxidation reaction catalyzed by a cytochrome P450 enzyme would suggest that C-H bond cleavage is a critical, rate-limiting part of the mechanism.

Table 3: Research Findings on Isotopic Effects in a Hypothetical Biotransformation

| Enzyme System | Substrate | Initial Reaction Rate (nmol/min/mg protein) | Calculated Kinetic Isotope Effect (KIE) | Mechanistic Implication |

|---|---|---|---|---|

| Cytochrome P450 Monooxygenase | Natural Cyclohexanone | 15.2 | 1.25 | C-H bond cleavage is likely part of the rate-limiting step. |

| (1,2,3,4,5,6-¹³C₆)Cyclohexanone | 12.2 | |||

| Alcohol Dehydrogenase | Natural Cyclohexanone | 28.5 | 1.01 | C-H bond cleavage is not the primary rate-limiting step in this enzymatic reduction. |

| (1,2,3,4,5,6-¹³C₆)Cyclohexanone | 28.2 |

This table shows hypothetical research data to illustrate how KIE values are used to probe reaction mechanisms.

Applications in Synthetic Chemistry Research

Precursor in Complex Organic Synthesis

The laboratory construction of complex organic molecules from simpler, more readily available chemicals is known as total synthesis. ebsco.com (1,2,3,4,5,6-¹³C₆)Cyclohexanone serves as a valuable starting material, or precursor, in the multi-step synthesis of various intricate molecules. nih.gov

Cyclohexanone (B45756) is a known precursor in the industrial synthesis of Vitamin A. rsc.org The synthesis involves a series of chemical reactions to build the complex structure of the vitamin from the simpler cyclohexanone ring. By using (1,2,3,4,5,6-¹³C₆)Cyclohexanone as the starting material, researchers can synthesize ¹³C-labeled Vitamin A derivatives. This isotopic labeling is invaluable for studying the metabolism and biological functions of Vitamin A, as the labeled carbon atoms can be tracked within an organism.

Cyclohexanone, having hydrogen atoms on the carbons adjacent to the carbonyl group (alpha-hydrogens), can undergo a self-condensation reaction known as the aldol (B89426) condensation. youtube.comdoubtnut.com In the presence of a base, one molecule of cyclohexanone forms an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second cyclohexanone molecule. vaia.compearson.com The initial product is a β-hydroxy ketone, which can then undergo dehydration upon heating to form an α,β-unsaturated ketone, a new cyclic compound. doubtnut.com Using (1,2,3,4,5,6-¹³C₆)Cyclohexanone in this reaction allows for detailed mechanistic studies, enabling chemists to follow the carbon backbone from the two individual rings into the final fused-ring product.

A significant industrial application of cyclohexanone is its role as a key intermediate in the production of ε-caprolactam, the monomer required for manufacturing Nylon-6. nih.govresearchgate.netnih.gov The process typically involves converting cyclohexanone to cyclohexanone oxime, which then undergoes a Beckmann rearrangement to form ε-caprolactam. researchgate.netnih.gov Employing (1,2,3,4,5,6-¹³C₆)Cyclohexanone in this synthesis yields fully labeled ε-caprolactam. This allows researchers to investigate the mechanism of the crucial Beckmann rearrangement, where a carbon-carbon bond is broken and a carbon-nitrogen bond is formed, by precisely tracking the fate of each carbon atom from the initial ring to the final lactam structure. nih.gov

Tracer for Reaction Mechanism Investigations

Isotopic labeling is a fundamental technique used to elucidate the step-by-step pathways of chemical reactions. wikipedia.orgnumberanalytics.com By substituting atoms with their isotopes, which are chemically identical but have a different mass, scientists can trace their journey through a reaction. pressbooks.pub

In many organic reactions, the carbon skeleton of a molecule rearranges, a process known as atom scrambling. Determining the exact mechanism of these rearrangements can be challenging. (1,2,3,4,5,6-¹³C₆)Cyclohexanone is an ideal tracer for such investigations. The ¹³C label acts as a beacon that can be detected by techniques like ¹³C-NMR spectroscopy. cdnsciencepub.comresearchgate.net By analyzing the positions of the ¹³C atoms in the reaction products, chemists can deduce the precise bond-breaking and bond-forming events that occurred, providing clear evidence for the proposed reaction mechanism. pressbooks.pub

Enabling Studies of Biomacromolecules with Atomic Resolution

The study of large biological molecules such as proteins and nucleic acids at the atomic level is crucial for understanding their function. nih.gov Isotopic labeling is a key technology in this field, particularly for NMR spectroscopy. fiveable.me Incorporating stable isotopes like ¹³C, ¹⁵N, or ²H into biomolecules enhances the sensitivity and resolution of NMR experiments. creative-proteomics.comfiveable.me While (1,2,3,4,5,6-¹³C₆)Cyclohexanone itself may not be directly incorporated into a biomacromolecule, it can be used as a labeled precursor to synthesize building blocks (like amino acids or nucleotides) that are then used by cells to produce fully labeled proteins or DNA. nih.govtaylorandfrancis.com The presence of the ¹³C atoms throughout the structure allows researchers to perform advanced NMR experiments to determine the three-dimensional structure and dynamics of these complex molecules in solution, providing insights into their biological roles. nih.gov

Data Tables

Table 1: Applications of (1,2,3,4,5,6-¹³C₆)Cyclohexanone in Research

| Application Area | Specific Use | Purpose |

| Complex Organic Synthesis | Precursor for Vitamin A Derivatives | To produce labeled vitamins for metabolic studies. |

| Reactant in Aldol Condensation | To form new cyclic structures and study the reaction mechanism. vaia.com | |

| Intermediate for ε-Caprolactam | To investigate the mechanism of the Beckmann rearrangement for Nylon-6 production. nih.gov | |

| Reaction Mechanism Studies | Isotopic Tracer | To track carbon atom scrambling and rearrangements in chemical reactions. pressbooks.pub |

| Biomolecular Studies | Precursor for Labeled Biomolecules | To enable high-resolution NMR studies of the structure and dynamics of proteins and nucleic acids. nih.govfiveable.me |

Environmental Research Applications

Fate and Transport Studies of Organic Pollutants

Isotopically labeled compounds like (1,2,3,4,5,6-¹³C₆)Cyclohexanone are invaluable for investigating the movement and persistence of organic pollutants in the environment. smolecule.com When introduced into a controlled environmental sample, such as soil or water, the ¹³C₆-labeled cyclohexanone (B45756) can be monitored over time. smolecule.com This allows researchers to trace its path, determine its distribution among different environmental compartments (water, soil, air, biota), and understand the physical and chemical processes that govern its transport.

Key applications in fate and transport studies include:

Adsorption and Desorption: Quantifying the extent to which cyclohexanone binds to soil and sediment particles.

Volatilization: Measuring the rate at which cyclohexanone evaporates from water or soil surfaces into the atmosphere.

Leaching: Assessing the potential for cyclohexanone to move through the soil profile and contaminate groundwater.

These studies provide critical data for developing environmental models that predict how pollutants like cyclohexanone behave after being released into the environment, aiding in risk assessment and the design of remediation strategies.

While cyclohexanone itself is primarily of industrial origin, the principle of using isotopic signatures is crucial for differentiating pollution sources. nih.govwikipedia.org Different sources of a chemical can have distinct isotopic compositions, or "signatures," due to the specific raw materials and processes used in their formation. nih.gov By analyzing the ratio of stable isotopes (e.g., ¹³C/¹²C), scientists can trace a pollutant back to its origin.

For example, this technique is used to distinguish between biogenic (naturally produced) and anthropogenic (human-made) sources of atmospheric carbon monoxide. nasa.gov Similarly, if there were both natural and industrial sources of cyclohexanone, their ¹³C signatures would likely differ. Industrial cyclohexanone is produced through the oxidation of cyclohexane or the hydrogenation of phenol, processes that would impart a specific isotopic signature. wikipedia.org If a natural source existed, its biological formation pathway would result in a different signature.

By using (1,2,3,4,5,6-¹³C₆)Cyclohexanone as a standard or spike in environmental samples, analytical methods like mass spectrometry can be calibrated to detect subtle variations in the natural ¹³C abundance of unlabeled cyclohexanone, helping to pinpoint whether its presence is due to industrial contamination or other sources.

| Parameter | Application in Source Differentiation |

| Isotopic Signature | The unique ratio of ¹³C to ¹²C in a compound. |

| Anthropogenic Source | Industrial processes (e.g., cyclohexane oxidation) create a specific, uniform isotopic signature. |

| Natural Source | Biological processes would create a different isotopic signature. |

| (¹³C₆)Cyclohexanone Role | Acts as an internal standard to enhance the precision of isotopic ratio measurements for source apportionment. |

Biodegradation Pathway Investigations

Stable isotope labeling is a definitive method for elucidating the complex pathways through which microorganisms break down organic compounds. smolecule.comnih.gov By supplying (1,2,3,4,5,6-¹³C₆)Cyclohexanone to a microbial culture or environmental sample, researchers can track the ¹³C atoms as they are incorporated into various metabolic intermediates and final products. smolecule.com This provides direct evidence of the biochemical transformations occurring and helps identify the specific enzymes and genes involved.

Cyclohexane is a common environmental pollutant, and its biodegradation is a key process for its natural attenuation. The initial step in the aerobic degradation of cyclohexane by many bacteria involves its oxidation to cyclohexanol (B46403), which is then further oxidized to cyclohexanone. epa.govnih.gov

Generalized Aerobic Pathway of Cyclohexane: Cyclohexane → Cyclohexanol → Cyclohexanone → → → CO₂ + H₂O

Using ¹³C-labeled cyclohexane, researchers can confirm this pathway. As the labeled cyclohexane is consumed by microorganisms, the ¹³C label will appear sequentially in cyclohexanol and then cyclohexanone. By analyzing samples over time with techniques like gas chromatography-mass spectrometry (GC-MS), the identity and ¹³C-enrichment of these intermediates can be determined, confirming their role in the degradation pathway. battelle.org This approach provides unambiguous evidence of the metabolic route, which is crucial for understanding how microbes clean up contaminated sites.

Stable Isotope Probing (SIP) is a powerful technique that uses labeled compounds to identify the specific microorganisms responsible for a particular metabolic process within a complex community. ufz.de For instance, in studies of benzene degradation, a known environmental carcinogen, researchers have used ¹³C₆-labeled benzene. ufz.de

In these studies, a microbial community is exposed to ¹³C₆-benzene as the sole carbon source. The microorganisms that actively consume the benzene incorporate the ¹³C into their cellular components, such as RNA, DNA, and proteins. ufz.de By extracting and analyzing these biomarkers, scientists can identify the ¹³C-enriched ("heavy") molecules and, through sequencing, determine the identity of the active benzene-degrading organisms. ufz.de

While the direct biotransformation of benzene to cyclohexanone is not a primary degradation pathway, SIP studies using labeled substrates are essential for identifying novel microbial processes. If a pathway existed where benzene was transformed into cyclohexanone, using ¹³C₆-benzene and tracing the label into newly formed cyclohexanone would be the definitive method to prove it. This approach allows researchers to discover and validate new biotransformation reactions in the environment.

| Research Finding | Method | Outcome |

| Identification of Active Microbes | Stable Isotope Probing (SIP) with ¹³C-labeled substrate (e.g., ¹³C₆-Benzene). ufz.de | Phylotypes related to Zoogloea, Ferribacterium, Aquabacterium, and Hydrogenophaga were identified as primary benzene assimilators. ufz.de |

| Pathway Elucidation | Detection of ¹³C-labeled proteins related to specific enzymes. ufz.de | Labeled proteins for toluene dioxygenase and catechol 2,3-dioxygenase confirmed the degradation pathway. ufz.de |

Assessment of Environmental Transformations

Beyond biodegradation, organic pollutants can undergo various abiotic transformations in the environment, such as photolysis (breakdown by light) or hydrolysis (reaction with water). (1,2,3,4,5,6-¹³C₆)Cyclohexanone is an ideal tracer for studying these processes. smolecule.com

By subjecting the labeled compound to specific environmental conditions (e.g., sunlight, different pH levels) in laboratory experiments, researchers can precisely identify and quantify the transformation products. Because the products will contain the ¹³C label, they can be easily distinguished from any background compounds. This allows for the accurate determination of reaction rates and the identification of transformation product structures, which is essential for a complete environmental risk assessment. For example, a study on the explosive TNT used an isotopically labeled version ((¹⁵N)-[TNT]) to successfully track its transformation products in a marine ecosystem, demonstrating the power of this approach. nih.gov

Future Directions and Emerging Research Areas

Advancements in ¹³C NMR Techniques for Enhanced Sensitivity and Resolution

The inherent low natural abundance (1.1%) and smaller gyromagnetic ratio of ¹³C nuclei present significant sensitivity challenges in Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov However, several cutting-edge techniques are being developed to overcome these limitations, promising to unlock even more detailed information from ¹³C-labeled compounds like (1,2,3,4,5,6-¹³C₆)Cyclohexanone.

Dynamic Nuclear Polarization (DNP) for Hyperpolarized ¹³C Substrates

Dynamic Nuclear Polarization (DNP) is a revolutionary technique that dramatically enhances the signal intensity in NMR spectroscopy. By transferring the high spin polarization of electrons to the target ¹³C nuclei, DNP can boost the NMR signal by factors of 10,000 to 100,000. nih.gov This process typically involves irradiating a sample containing the ¹³C-labeled substrate and a stable radical with microwaves at low temperatures and high magnetic fields. nih.govstanford.edu The resulting hyperpolarized state, although transient with a relaxation time (T1) of seconds to minutes, provides a massive sensitivity gain, enabling real-time metabolic imaging and the study of fast kinetic processes. nih.govstanford.edu

The application of DNP to ¹³C-labeled substrates has already shown immense potential in preclinical studies, particularly in cancer research, for monitoring metabolic pathways in real-time. nih.gov For instance, hyperpolarized [1-¹³C]pyruvate has been used to visualize the Warburg effect in tumors. nih.gov The development of new polarizing agents and improved dissolution methods continues to extend the applicability and efficiency of DNP. researchgate.net

Proton-Enhanced ¹³C Imaging and Spectroscopy

Another avenue for boosting the sensitivity of ¹³C NMR is through polarization transfer from protons (¹H). nih.gov Techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) and DEPT (Distortionless Enhancement by Polarization Transfer) leverage the larger polarization of protons and transfer it to the directly bonded ¹³C nuclei, resulting in a significant signal enhancement. umich.edu This approach is particularly valuable for in vivo studies, where it can be combined with imaging techniques to provide spatially localized ¹³C spectra. nih.govumich.edu

Furthermore, methods that reduce the broadening of NMR peaks caused by factors like anisotropic bulk magnetic susceptibility (ABMS) are being explored. rsc.org Two-dimensional heteronuclear correlation (HETCOR) experiments, for example, can significantly improve the resolution of both ¹H and ¹³C spectra in solid-state NMR. rsc.org The ongoing refinement of these pulse sequences and hardware will further augment the quality and information content of data obtained from ¹³C-labeled molecules. acs.org

Integration of ¹³C-Labeled Cyclohexanone (B45756) in Multi-Omics Research

The era of "big data" in biology has given rise to multi-omics, an approach that integrates data from various molecular levels—genomics, transcriptomics, proteomics, and metabolomics—to construct a holistic view of biological systems. nih.govrsc.org Isotope tracing with ¹³C-labeled compounds like (1,2,3,4,5,6-¹³C₆)Cyclohexanone is a cornerstone of metabolomics, allowing for the precise tracking of metabolic pathways and flux analysis. nih.gov

By introducing ¹³C-labeled cyclohexanone into a biological system, researchers can follow its metabolic fate, identifying downstream metabolites and quantifying their production rates. This information, when integrated with proteomic and transcriptomic data, can reveal how metabolic networks are regulated at the genetic and protein levels. embopress.org This integrated approach is crucial for understanding complex diseases like cancer, where metabolic reprogramming is a key hallmark. nih.gov For example, a multi-omics study could elucidate how the expression of specific enzymes, identified through proteomics, correlates with the metabolic flux of ¹³C-labeled cyclohexanone through a particular pathway.

The development of sophisticated computational tools and databases is essential for the meaningful integration and interpretation of these large, multi-faceted datasets. nih.gov These tools help in constructing network models that can predict how perturbations, such as drug treatment, will affect the entire system. embopress.org

Development of Novel Synthetic Routes for Site-Specific Labeling

While uniformly labeled (1,2,3,4,5,6-¹³C₆)Cyclohexanone is invaluable for many applications, the ability to synthesize cyclohexanone with ¹³C labels at specific positions opens up new avenues for research. Site-specific labeling allows for the targeted investigation of particular reaction mechanisms and metabolic steps. For instance, a cyclohexanone molecule labeled only at the carbonyl carbon (C1) would be ideal for studying enzymatic or chemical reactions involving this specific functional group.

The development of efficient and stereoselective synthetic methods to introduce ¹³C isotopes at desired locations in the cyclohexanone ring is an active area of research. This often involves multi-step syntheses starting from smaller, isotopically labeled precursors. The continual advancement of synthetic organic chemistry, including the discovery of new catalysts and reaction pathways, will be instrumental in making a wider variety of site-specifically labeled cyclohexanones more accessible to the scientific community.

Exploration in Catalysis and Reaction Kinetics

The isotopic labeling of reactants is a classic and powerful technique for elucidating reaction mechanisms and determining kinetic isotope effects. By using (1,2,3,4,5,6-¹³C₆)Cyclohexanone, researchers can gain detailed insights into a wide range of catalytic processes. For example, in a catalytic reaction involving the cleavage of a C-C bond in the cyclohexanone ring, the presence of the ¹³C label allows for the unambiguous tracking of the atoms throughout the reaction, confirming the proposed mechanism.

Kinetic isotope effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution, can provide information about the rate-determining step of a reaction and the nature of the transition state. The use of fully ¹³C-labeled cyclohexanone can provide a wealth of data for such studies, particularly in complex catalytic cycles. This knowledge is crucial for the rational design of more efficient and selective catalysts for a variety of industrial applications.

Applications in Advanced Materials Science

The unique properties of isotopically labeled compounds are also finding applications in the field of advanced materials science. The incorporation of (1,2,3,4,5,6-¹³C₆)Cyclohexanone as a monomer or a precursor in the synthesis of polymers or other materials can create materials with unique spectroscopic signatures. This allows for detailed studies of material structure, dynamics, and degradation using techniques like solid-state NMR.

For instance, by selectively labeling parts of a polymer backbone or side chains with ¹³C, researchers can probe the local environment and mobility of different segments of the polymer chain. This information is vital for understanding the macroscopic properties of the material, such as its strength, flexibility, and thermal stability. As the demand for novel materials with tailored properties continues to grow, the use of isotopically labeled building blocks like (1,2,3,4,5,6-¹³C₆)Cyclohexanone will become increasingly important for materials characterization and design.

Conclusion

Summary of Key Research Contributions of (1,2,3,4,5,6-¹³C₆)Cyclohexanone

(1,2,3,4,5,6-¹³C₆)Cyclohexanone has proven to be a significant tool in scientific research, primarily due to its nature as a stable isotope-labeled tracer. Its key contributions are centered on providing clarity at the molecular level. In metabolic research, it allows for the detailed tracking of carbon atoms through complex biochemical pathways, helping to unravel the intricacies of cellular metabolism and nutrient utilization. nih.gov In the realm of organic chemistry, its use is critical for elucidating reaction mechanisms, offering unambiguous evidence of bond formations and cleavages that are otherwise inferred. researchgate.net The enhanced signals it provides in NMR and the clear mass shifts in mass spectrometry make it a superior analytical standard for quantifying metabolic fluxes and understanding enzymatic functions. unt.edu

Broader Impact of Isotopic Labeling in Scientific Discovery

The use of isotopically labeled compounds like (1,2,3,4,5,6-¹³C₆)Cyclohexanone is part of a broader scientific revolution driven by isotopic labeling. This technique has become indispensable across numerous disciplines, from biochemistry to pharmaceutical research. musechem.comontosight.ai It allows scientists to move from static snapshots of biological systems to dynamic visualizations of processes in real-time. ontosight.ai In medicine, this has led to a deeper understanding of diseases like diabetes and has been crucial in drug development for studying absorption, distribution, metabolism, and excretion (ADME) properties of new therapeutic agents. musechem.comontosight.ai By enabling precise quantification and localization of molecules, isotopic labeling provides powerful insights into the complex and interconnected systems that govern life and the environment, paving the way for continued scientific discovery. creative-proteomics.com

Table of Mentioned Compounds

| Compound Name |

|---|

| (1,2,3,4,5,6-¹³C₆)Cyclohexanone |

| (1,2,3,4,5,6-¹³C₆)cyclohexanol |

| (¹³C₆)cyclohexadiene |

| ¹³C-glucose |

| Adipic acid |

| Benzene |

| ε-caprolactone |

| Carbon-13 |

| Cyclohexane |

| Cyclohexanone (B45756) |

| Hexamethylene diamine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.